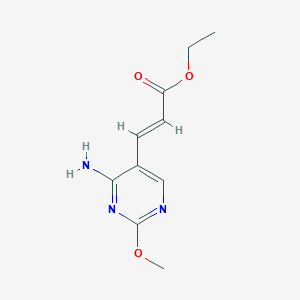

2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)-

Description

The compound 2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- (CAS: 959616-57-0) is an ethyl ester derivative of α,β-unsaturated carboxylic acid (propenoic acid) with a substituted pyrimidine ring. Its molecular formula is C₁₀H₁₃N₃O₃, and it has a molecular weight of 223.23 g/mol . The (2E) configuration indicates a trans orientation of the double bond between C2 and C3 of the propenoic acid backbone. The pyrimidinyl substituent at the 3-position contains functional groups (4-amino and 2-methoxy) that may enhance hydrogen-bonding interactions and influence reactivity or biological activity. This compound is structurally poised for applications in medicinal chemistry, particularly in targeting nucleotide-related enzymes due to its pyrimidine moiety.

Properties

IUPAC Name |

ethyl (E)-3-(4-amino-2-methoxypyrimidin-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-3-16-8(14)5-4-7-6-12-10(15-2)13-9(7)11/h4-6H,3H2,1-2H3,(H2,11,12,13)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRSKLLGJWTBFZ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CN=C(N=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CN=C(N=C1N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- typically involves the reaction of 3-(4-amino-2-methoxy-5-pyrimidinyl)acrylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production

Biological Activity

2-Propenoic acid, 3-(4-amino-2-methoxy-5-pyrimidinyl)-, ethyl ester, (2E)- is a compound of significant interest due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by research findings and data tables.

- Molecular Formula : CHNO

- Molecular Weight : 223.23 g/mol

- CAS Number : 959616-57-0

Biological Activity Overview

Research indicates that compounds similar to 2-Propenoic acid derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and antiviral properties. The pyrimidine moiety is often linked to various therapeutic effects.

Antimicrobial Activity

Recent studies have demonstrated that pyrimidine derivatives possess notable antibacterial properties. For instance:

- Activity against Gram-positive bacteria : Derivatives of pyrimidines have shown effective inhibition against strains such as Staphylococcus aureus and Streptococcus pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pyrimidine Derivative A | S. aureus | 0.5 |

| Pyrimidine Derivative B | S. pneumoniae | 0.75 |

Anticancer Activity

Pyrimidine-based compounds have also been investigated for their anticancer properties. The following case studies highlight the efficacy of similar compounds:

- EGFR Inhibition : A related compound exhibited significant inhibition of EGFR phosphorylation and induced apoptosis in cancer cell lines resistant to conventional therapies. This suggests a potential role in targeted cancer therapy .

- Cell Cycle Arrest : Studies indicated that certain pyrimidine derivatives can arrest the cell cycle at the G2/M phase in cancer cells, leading to reduced cell proliferation .

Antiviral Activity

Emerging research indicates that pyrimidine derivatives may also possess antiviral properties:

- Influenza Virus : A study found that a closely related compound significantly reduced viral loads in infected mice and improved survival rates when administered orally .

Safety and Toxicity Studies

Safety profiles are crucial for evaluating the therapeutic potential of any compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related esters of 2-propenoic acid. Key similarities and differences are highlighted below:

Table 1: Structural and Functional Comparison

Key Observations

Biological Activity: (E)-Ethyl ferulate (a phenylpropanoid) exhibits antioxidant properties due to its phenolic hydroxyl group, which is absent in the target compound .

Physical Properties: Ethyl acrylate (unsubstituted) has a lower molecular weight (100.12 g/mol) and higher volatility compared to substituted derivatives. Its flammability and use as a monomer contrast with the more complex, stabilized structures of substituted esters .

Toxicology: Similar esters, such as 2-Propenoic acid, 3-phenyl-, 4-formyl-2-methoxyphenyl ester (2E)- (CAS: 147248-48-4), are classified for acute oral toxicity (Category 4) and skin irritation, suggesting that the target compound may require comparable safety handling .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions (temperature, solvent polarity, and catalyst/base selection). For analogous esters, dichloromethane or ethanol are preferred solvents, while triethylamine is often used to neutralize acidic byproducts . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to track intermediate formation. Purification via column chromatography with gradients of ethyl acetate/hexane can isolate the product. Yield improvements may involve iterative adjustments to stoichiometry or solvent reflux times.

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR (¹H/¹³C): Resolve structural features like the pyrimidinyl ring substituents and ester configuration.

- FTIR : Confirm functional groups (e.g., C=O stretch of the ester at ~1740 cm⁻¹, NH₂ vibrations from the amino group).

- Mass Spectrometry (EI/ESI) : Validate molecular weight and fragmentation patterns.

- HPLC/UPLC : Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients.

- X-ray Crystallography : If crystals are obtainable, this provides absolute stereochemical confirmation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. For aerosolized particles, use NIOSH-approved P95 respirators .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb spills with inert materials (vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent drainage contamination .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model reaction pathways, transition states, and electronic properties (e.g., HOMO/LUMO gaps).

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in solvents like ethanol or DMSO.

- In Silico Toxicity Prediction : Tools like OECD QSAR Toolbox assess acute toxicity or environmental persistence .

Q. What strategies resolve contradictions in experimental data related to this compound’s physicochemical properties?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic compounds).

- Meta-Analysis : Compare data across literature sources, prioritizing studies with detailed experimental logs.

- Advanced Analytics : Use hyphenated techniques (e.g., LC-MS/MS) to detect impurities affecting measurements like logP or melting points .

Q. How can reaction engineering improve scalability for derivatives of this compound?

- Methodological Answer :

- Microreactor Systems : Enhance heat/mass transfer for exothermic reactions, reducing side products.

- Process Analytical Technology (PAT) : Implement inline IR or Raman spectroscopy for real-time monitoring.

- Membrane Separation : Isolate intermediates via nanofiltration to streamline multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.